Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate
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Overview
Description
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is an organic compound with the molecular formula C24H24O3 It is a derivative of benzoic acid and is characterized by the presence of two phenylethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid.
2-Hydroxybenzoic acid:
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A compound with similar hydroxyl and ester functionalities.
Uniqueness
Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is unique due to the presence of two phenylethyl groups, which can significantly influence its chemical reactivity and biological activity compared to simpler benzoic acid derivatives.
Properties
CAS No. |
74409-59-9 |
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Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate |
InChI |
InChI=1S/C24H24O3/c1-16(18-10-6-4-7-11-18)20-14-21(17(2)19-12-8-5-9-13-19)23(25)22(15-20)24(26)27-3/h4-17,25H,1-3H3 |
InChI Key |
GPYQYKHIMSMMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)OC)O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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